

Protocol for the Dissolution and Use of Budipine in Cell Culture Experiments

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Compound of Interest

Compound Name: *Budipine*

Cat. No.: *B1215406*

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Introduction

Budipine is an antiparkinsonian agent with a multifaceted mechanism of action, making it a compound of interest for neurological research.[1] It primarily functions as a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[2][3][4] Additionally, **Budipine** has been shown to exhibit indirect dopaminergic effects by facilitating dopamine release and inhibiting monoamine oxidase type B (MAO-B).[2] This document provides a detailed protocol for the dissolution of **Budipine** for use in in vitro cell culture experiments, along with recommended working concentrations and storage conditions.

Data Presentation

Parameter	Value	Reference
Molecular Weight	293.45 g/mol	
Solubility	25 mg/mL in DMSO (85.19 mM)	
Recommended Solvent	Dimethyl sulfoxide (DMSO)	
Stock Solution Storage	-20°C for up to 1 month; -80°C for up to 6 months	
Effective In Vitro Concentration	1 nM - 100 nM in SH-SY5Y cells	
Final DMSO Concentration in Media	Should not exceed 0.5%, ideally $\leq 0.1\%$	

Experimental Protocols

Materials

- **Budipine** powder
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Sterile microcentrifuge tubes
- Sterile serological pipettes and pipette tips
- Vortex mixer
- Water bath or incubator at 37°C (optional)
- Ultrasonic bath (optional)
- Complete cell culture medium appropriate for the cell line being used

Preparation of Budipine Stock Solution (10 mM)

- **Aseptic Technique:** Perform all steps in a sterile environment, such as a laminar flow hood, to maintain the sterility of the stock solution.
- **Weighing **Budipine**:** Accurately weigh the desired amount of **Budipine** powder. For a 10 mM stock solution, you will need 2.9345 mg of **Budipine** for every 1 mL of DMSO.
- **Dissolution in DMSO:**
 - Add the weighed **Budipine** powder to a sterile microcentrifuge tube.
 - Add the calculated volume of sterile DMSO to the tube.
 - Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
- **Aiding Dissolution (if necessary):** If the **Budipine** does not fully dissolve, the following steps can be taken:
 - Gently warm the solution in a 37°C water bath or incubator for 5-10 minutes.
 - Alternatively, sonicate the solution in an ultrasonic bath for short intervals.
 - Visually inspect the solution to ensure there are no visible particles.
- **Storage of Stock Solution:**
 - Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
 - Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Preparation of Working Solutions

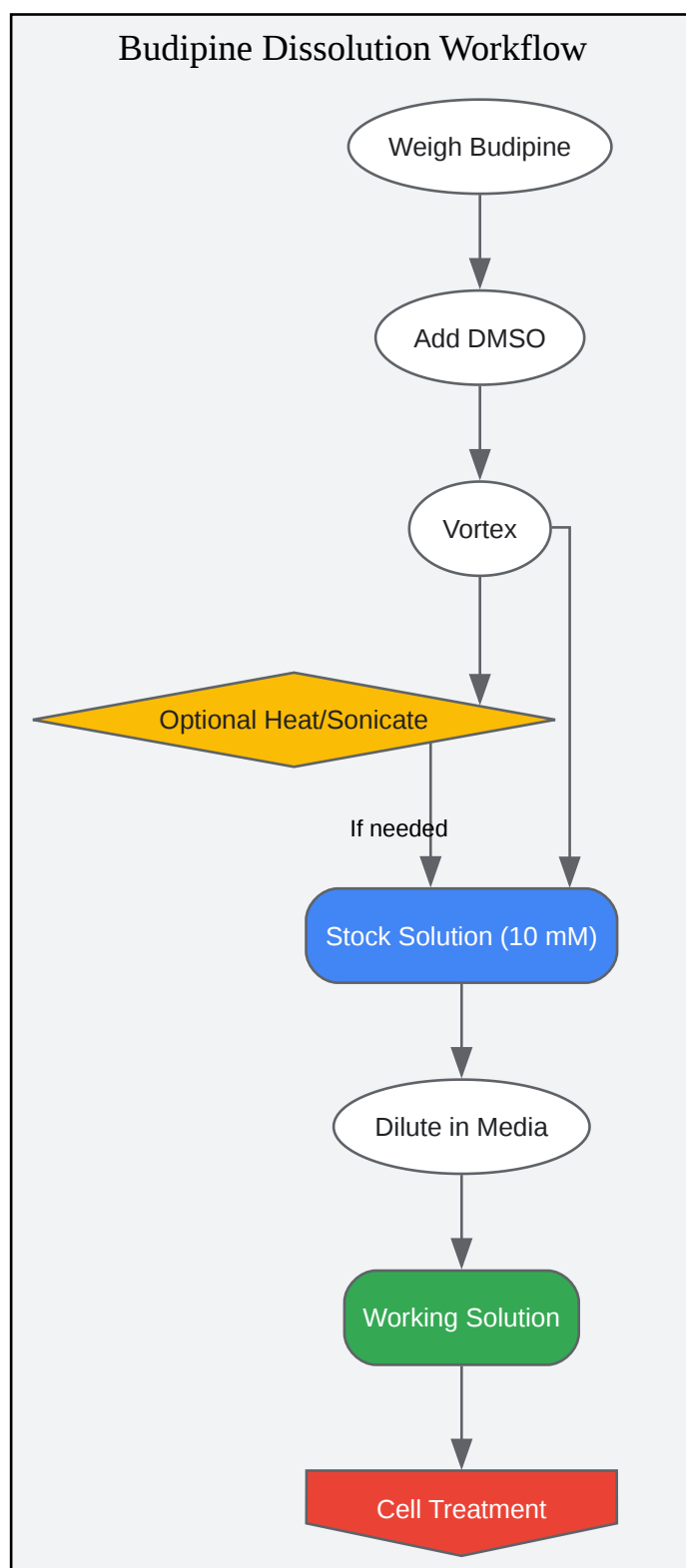
- **Determine Final Concentration:** Based on published literature or preliminary experiments, decide on the final concentrations of **Budipine** to be used in your cell culture experiments. A study on SH-SY5Y human neuroblastoma cells has shown significant effects at concentrations of 1 nM, 10 nM, and 100 nM.

- **Serial Dilutions:** It is recommended to perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
- **DMSO Control:** It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of **Budipine** used, without the drug itself. This will account for any effects of the solvent on the cells. The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%, and should not exceed 0.5% to avoid cytotoxicity.

Example Dilution for a 100 nM Working Solution from a 10 mM Stock:

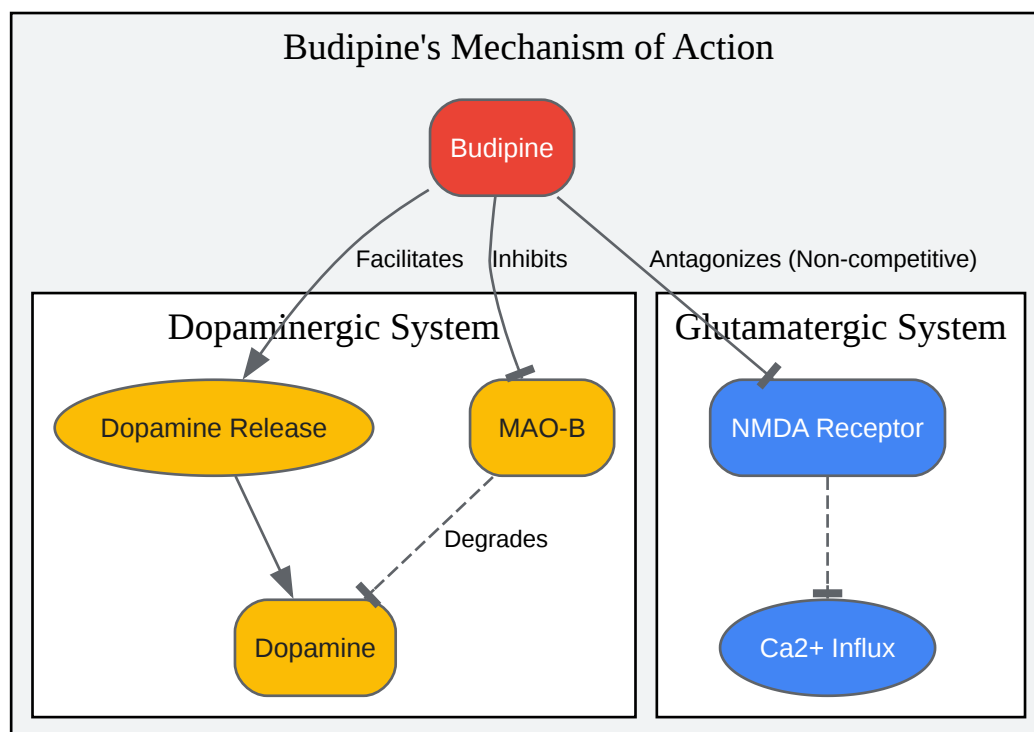
- **Step 1 (Intermediate Dilution):** Dilute the 10 mM stock solution 1:100 in sterile complete cell culture medium to obtain a 100 μ M solution. (e.g., add 1 μ L of 10 mM stock to 99 μ L of medium).
- **Step 2 (Final Dilution):** Dilute the 100 μ M intermediate solution 1:1000 in sterile complete cell culture medium to achieve a final concentration of 100 nM. (e.g., add 1 μ L of 100 μ M solution to 999 μ L of medium).

Visualizations



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Caption: Workflow for dissolving **Budipine** for cell culture.



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Caption: Signaling pathways affected by **Budipine**.

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